molecular formula C11H14O2 B1312605 Phenol, 3-(cyclopentyloxy)- CAS No. 163419-05-4

Phenol, 3-(cyclopentyloxy)-

Cat. No. B1312605
CAS RN: 163419-05-4
M. Wt: 178.23 g/mol
InChI Key: NZHMBIOZYGZDFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenolic compounds, including Phenol, 3-(cyclopentyloxy)-, can be synthesized through various methods. These include the ester rearrangement in the Fries rearrangement, the rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, and the reduction of quinones .


Molecular Structure Analysis

Phenolic compounds, such as Phenol, 3-(cyclopentyloxy)-, are known to interact with proteins, altering their structure and properties . The hydroxyl group in phenol is involved in the formation of intermolecular hydrogen bonding .


Chemical Reactions Analysis

Phenol, 3-(cyclopentyloxy)-, like other phenols, can undergo various reactions. Oxidative reactions provide an effective strategy for phenol transformation via conjugated addition, C–H functionalization, cyclization reactions, etc . Phenols also react with active metals such as sodium, potassium, etc. to form the corresponding phenoxide .


Physical And Chemical Properties Analysis

Phenols generally have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Phenols, including derivatives like 3-(cyclopentyloxy)phenol, serve as precursors for the synthesis of complex organic compounds due to their reactivity. For example, the dearomatization reactions of phenols are crucial for constructing highly functionalized cyclohexadienones, which have extensive applications in organic synthesis. These reactions, including catalytic asymmetric dearomatization (CADA) of phenol and aniline derivatives, facilitate the creation of novel compounds with potential applications in pharmaceuticals and materials science (Wen-Ting Wu, Liming Zhang, & S. You, 2016). Additionally, the transformation of cycloalkanes into aromatic compounds highlights the role of phenols in the synthesis of intermediates used in polymers and pharmaceuticals (Michael T. Keßler & M. Prechtl, 2012).

Antioxidant Properties and Health Applications

Phenolic compounds are recognized for their antioxidant properties, contributing to plant defense mechanisms and offering potential health benefits when included in the human diet. The extensive characterization of genes encoding the different enzymatic steps of flavonoid synthesis reveals the importance of phenols in plant metabolism and their potential for improving human health through dietary intake (A. Boudet, 2007). Research on polyphenol-containing nanoparticles has also shown promising applications in therapeutic delivery, highlighting the versatility of phenolic compounds in biomedical applications (Yuxin Guo, Qing Sun, Fu‐Gen Wu, Yunlu Dai, & Xiaoyuan Chen, 2021).

Environmental and Industrial Applications

Phenolic compounds play a significant role in environmental science, particularly in the degradation and conversion of toxic compounds into useful bioplastics. Studies have demonstrated the capability of certain bacteria to convert toxic compounds, including phenols, into polyhydroxybutyrate (PHB), showcasing an innovative approach to waste management and recycling (M. Reddy, Y. Yajima, Y. Mawatari, T. Hoshino, & Young-Cheol Chang, 2015). Moreover, the catalytic hydrogenation of phenols and derivatives has been explored for the selective formation of cyclohexanone, an important intermediate in chemical industry, underlining the industrial relevance of phenolic compounds in sustainable chemical processes (Yong Wang, Jia Yao, Haoran Li, Dangsheng Su, & M. Antonietti, 2011).

Mechanism of Action

Safety and Hazards

Exposure to phenol may cause irritation to the skin, eyes, nose, throat, and nervous system . Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

Recent advances in oxidative phenol coupling for the total synthesis of natural products have been reported . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions . The therapeutic potential of phenolic compounds is also being explored .

properties

IUPAC Name

3-cyclopentyloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHMBIOZYGZDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460114
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-(cyclopentyloxy)-

CAS RN

163419-05-4
Record name Phenol, 3-(cyclopentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 3-hydroxyphenyl benzoate (50 mg) and cyclopentanol (23.5 μl) as starting materials, the title compound (50 mg) was obtained in the same manner as that of Reference Example 15.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
23.5 μL
Type
reactant
Reaction Step Two

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